molecular formula C8H14O4S B1420272 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid CAS No. 204133-20-0

2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid

Cat. No. B1420272
M. Wt: 206.26 g/mol
InChI Key: JFRXJAPGLVVIBH-UHFFFAOYSA-N
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Description

“2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid” is a chemical compound with the CAS Number 204133-20-0 . It has a molecular weight of 206.26 . The IUPAC name for this compound is [(2-tert-butoxy-2-oxoethyl)sulfanyl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O4S/c1-8(2,3)12-7(11)5-13-4-6(9)10/h4-5H2,1-3H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.194±0.06 g/cm3 . Its boiling point is predicted to be 305.4±27.0 °C . The compound is in the form of an oil .

Scientific Research Applications

  • Summary of the Application : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm), and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised . These hydrogels are being studied for their potential use in controlled release and targeted drug delivery devices .
  • Methods of Application or Experimental Procedures : The chemical structures of the hydrogels were confirmed using Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy . The hydrogels were also characterised using modulated differential scanning calorimetry (MDSC) for their glass transition and phase transition temperatures .
  • Results or Outcomes : The hydrogels were found to be thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios, and crosslinker content .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-8(2,3)12-7(11)5-13-4-6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRXJAPGLVVIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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